2,4-Difluoropyrimidine

Regioselectivity SNAr Pyrimidine Functionalization

2,4-Difluoropyrimidine (CAS 2802-61-1, molecular weight 116.07 g/mol) is a fluorinated heteroaromatic building block in which two hydrogen atoms at positions 2 and 4 of the pyrimidine ring are substituted with fluorine atoms. The compound exists as a colorless liquid at room temperature with a boiling point of 118–120°C, density of 1.359 g/mL at 25°C, and refractive index n20/D 1.432.

Molecular Formula C4H2F2N2
Molecular Weight 116.07 g/mol
CAS No. 2802-61-1
Cat. No. B1295326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoropyrimidine
CAS2802-61-1
Molecular FormulaC4H2F2N2
Molecular Weight116.07 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1F)F
InChIInChI=1S/C4H2F2N2/c5-3-1-2-7-4(6)8-3/h1-2H
InChIKeyJZSYSXZDIQUOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoropyrimidine CAS 2802-61-1: Fluorinated Pyrimidine Building Block for Pharmaceutical and Agrochemical Synthesis


2,4-Difluoropyrimidine (CAS 2802-61-1, molecular weight 116.07 g/mol) is a fluorinated heteroaromatic building block in which two hydrogen atoms at positions 2 and 4 of the pyrimidine ring are substituted with fluorine atoms [1]. The compound exists as a colorless liquid at room temperature with a boiling point of 118–120°C, density of 1.359 g/mL at 25°C, and refractive index n20/D 1.432 . As an electron-deficient heterocycle with dual fluorine leaving groups, it serves as a versatile synthetic intermediate for sequential nucleophilic aromatic substitution (SNAr) reactions [2]. This compound is employed as a starting material in the synthesis of mutant isocitrate dehydrogenase (IDH1) inhibitors and chemokine receptor type 4 antagonists .

2,4-Difluoropyrimidine: Why 2,4-Dichloropyrimidine Cannot Be Simply Substituted


Although 2,4-dichloropyrimidine is widely used as a pyrimidine building block for SNAr-based diversification, its application is constrained by poor regioselectivity. Nucleophilic substitutions of 2,4-dichloropyrimidine occur preferentially at the C-4 position, but depending on the nucleophile, product mixtures arising from substitution at C-2 as well as C-4 are obtained, resulting in difficult isolation of pure product [1]. This necessitates additional intermediate steps, such as using 2-methylthio-4-pyrimidines or 4-thioalkyl-2-pyrimidones, which add synthetic complexity and reduce overall efficiency [2]. In contrast, the smaller fluorine atom in 2,4-difluoropyrimidine reduces steric hindrance, enabling predictable regioselectivity governed primarily by electronic factors [3]. Furthermore, fluorinated pyrimidines offer advantages for downstream biological applications: fluorine substitution enhances metabolic stability, modulates lipophilicity, and can improve target binding via orthogonal multipolar interactions—properties not achievable with chloro or unsubstituted analogs [4].

2,4-Difluoropyrimidine: Quantitative Evidence of Differentiated Reactivity and Selectivity


2,4-Difluoropyrimidine vs. 2,4-Dichloropyrimidine: Regioselectivity in SNAr Reactions

2,4-Dichloropyrimidine exhibits variable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. While substitution occurs preferentially at C-4, product mixtures containing C-2 substitution are frequently observed, depending on the nucleophile employed [1]. This variability complicates purification and reduces synthetic efficiency. In contrast, 2,4-difluoropyrimidine, as a fluorinated analog, benefits from the relatively small size of the fluorine atom, which minimizes steric contributions to regioselectivity and allows electronic factors to dominate [2]. Although direct quantitative regioselectivity data comparing 2,4-difluoropyrimidine to 2,4-dichloropyrimidine under identical conditions is not available in the open literature, the mechanistic basis for this differentiation is well established: ortho-fluorine exerts a measurable activating effect on SNAr via ion–dipole interactions that is distinct from chlorine [3].

Regioselectivity SNAr Pyrimidine Functionalization

2,4-Difluoropyrimidine Reactivity: Ortho-Fluorine Activation in SNAr Compared to Other Halogens

The presence of fluorine at the 2- and 4-positions of pyrimidine confers distinct SNAr reactivity compared to chloro or bromo analogs. A systematic investigation into the activating effect of ortho-fluorine in pyrimidine and pyridine systems demonstrated that ortho-fluorine exerts a measurable activating effect on nucleophilic aromatic substitution via ion–dipole interactions [1]. This effect is distinct from the leaving group ability hierarchy (F > NO₂ > Cl, Br, I in SNAr for electron-deficient heterocycles). For polychlorinated pyrimidines, harsh reaction conditions are frequently required, and low regioselectivity is often obtained due to combined electronic and steric factors [2]. Highly fluorinated pyrimidine derivatives provide effective scaffolds for sequential derivatization because regioselectivity is generally not affected by steric factors due to the relatively small size of the fluorine atom [3].

SNAr Reactivity Fluorine Activating Effect Pyrimidine Functionalization

2,4-Difluoropyrimidine Physicochemical Properties: LogP, pKa, and Topological Polar Surface Area

2,4-Difluoropyrimidine possesses computed and predicted physicochemical properties that are relevant to its utility in medicinal chemistry. The predicted pKa is -2.52±0.20, indicating it is a weak base that remains predominantly unprotonated under physiological pH conditions . The LogP (XLogP3-AA) is 1.1 [1], and predicted LogP is 0.7548 , suggesting moderate lipophilicity that supports membrane permeability while maintaining aqueous solubility. The topological polar surface area (TPSA) is 25.8 Ų [1], which is well below the 140 Ų threshold typically associated with good oral bioavailability. For comparison, unsubstituted pyrimidine has a LogP of approximately -0.4; the introduction of two fluorine atoms substantially increases lipophilicity, which can enhance passive membrane diffusion.

LogP pKa TPSA Drug-likeness

2,4-Difluoropyrimidine as a Starting Material for Mutant IDH1 Inhibitors

2,4-Difluoropyrimidine is explicitly cited as a starting material for the synthesis of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, which function as mutant isocitrate dehydrogenase (IDH1) inhibitors . Mutant IDH1 is an oncogenic driver in acute myeloid leukemia (AML), glioblastoma, and other malignancies, and small-molecule inhibitors targeting this mutant enzyme represent a clinically validated therapeutic strategy. The use of 2,4-difluoropyrimidine in this context is specifically documented, whereas alternative pyrimidine building blocks such as 2,4-dichloropyrimidine are not cited for this particular inhibitor class in the same vendor documentation .

IDH1 Inhibitor Oncology Targeted Therapy

2,4-Difluoropyrimidine in Chemokine Receptor Antagonist Synthesis

2,4-Difluoropyrimidine is also documented as a starting material for the synthesis of N,N′-(1,4-phenylenebis(methylene))bis(2-fluoropyrimidin-4-amine), a chemokine receptor type 4 (CXCR4) antagonist . CXCR4 antagonists are of significant therapeutic interest in immuno-oncology for their ability to modulate immune cell trafficking and in HIV therapy as viral entry inhibitors. The dual-fluorine substitution pattern at positions 2 and 4 is critical for the sequential amine displacement that yields the bis(pyrimidinyl)amine scaffold [1].

Chemokine Receptor CXCR4 Antagonist Immuno-oncology

2,4-Difluoropyrimidine as a Nucleoside Base Analog Precursor

2,4-Difluoropyrimidine serves as a precursor for nucleoside base analogs in which fluoro substituents replace the enolic hydroxy groups of uracil, thymine, and cytosine [1]. These fluorinated nucleoside analogs have established utility in antiviral and anticancer therapeutics, exemplified by 5-fluorouracil (5-FU) and its derivatives. Improved methods for the preparation and isolation of 2,4-difluoropyrimidine, as well as related analogs including 2,4-difluoro-6-methylpyrimidine, 2,4-difluoro-5-methylpyrimidine, 2-fluoro-4-aminopyrimidine, and 4-fluoro-2-aminopyrimidine, have been described [2]. The ability to access this family of fluorinated pyrimidine analogs from a common precursor highlights the versatility of 2,4-difluoropyrimidine in nucleoside analog synthesis.

Nucleoside Analog Antiviral Anticancer Fluoropyrimidine

2,4-Difluoropyrimidine: Priority Application Scenarios Based on Quantitative Evidence


Synthesis of Mutant IDH1 Inhibitors for Oncology Drug Discovery

2,4-Difluoropyrimidine is the documented starting material for synthesizing 3-pyrimidin-4-yl-oxazolidin-2-one derivatives, which function as mutant isocitrate dehydrogenase (IDH1) inhibitors . IDH1 mutations are oncogenic drivers in acute myeloid leukemia (AML), glioblastoma, and cholangiocarcinoma, making these inhibitors high-value targets in precision oncology. Research groups engaged in IDH1 inhibitor development should prioritize 2,4-difluoropyrimidine procurement over alternative 2,4-dihalopyrimidines to align with established synthetic routes and avoid route re-optimization delays .

CXCR4 Antagonist Synthesis for Immuno-Oncology and HIV Research

2,4-Difluoropyrimidine is the specified starting material for the synthesis of N,N′-(1,4-phenylenebis(methylene))bis(2-fluoropyrimidin-4-amine), a chemokine receptor type 4 (CXCR4) antagonist . CXCR4 antagonists are of therapeutic interest for modulating immune cell trafficking in immuno-oncology and as HIV entry inhibitors. The sequential displacement of the two fluorine atoms enables efficient construction of the bis(pyrimidinyl)amine pharmacophore .

Nucleoside Analog Synthesis for Antiviral and Anticancer Programs

2,4-Difluoropyrimidine serves as a precursor for nucleoside base analogs where fluorine replaces the enolic hydroxy groups of uracil, thymine, and cytosine . These fluorinated nucleoside analogs are established scaffolds in antiviral and anticancer drug discovery, with 5-fluorouracil representing a classic example. Improved synthetic methods for 2,4-difluoropyrimidine and its derivatives support efficient access to this compound class . Medicinal chemistry programs developing fluorinated nucleoside therapeutics should consider 2,4-difluoropyrimidine as a core building block.

Sequential SNAr for 2,4-Disubstituted Pyrimidine Libraries

2,4-Difluoropyrimidine is ideally suited for the regioselective synthesis of 2,4-disubstituted pyrimidines through sequential nucleophilic aromatic substitution (SNAr) . The relatively small size of fluorine minimizes steric contributions to regioselectivity, allowing electronic factors to govern substitution patterns and enabling cleaner sequential functionalization . This property makes 2,4-difluoropyrimidine particularly valuable for parallel synthesis and automated library production where robust, predictable chemistry is required. Procurement of 2,4-difluoropyrimidine rather than 2,4-dichloropyrimidine is justified when minimizing isomeric byproducts and simplifying purification workflows are critical to project timelines .

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